Potassium octyl hydrogen phosphate
CAS No.: 51404-72-9
Cat. No.: VC16985104
Molecular Formula: C8H18KO4P
Molecular Weight: 248.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 51404-72-9 |
|---|---|
| Molecular Formula | C8H18KO4P |
| Molecular Weight | 248.30 g/mol |
| IUPAC Name | potassium;octyl hydrogen phosphate |
| Standard InChI | InChI=1S/C8H19O4P.K/c1-2-3-4-5-6-7-8-12-13(9,10)11;/h2-8H2,1H3,(H2,9,10,11);/q;+1/p-1 |
| Standard InChI Key | VMUBRIXOHLRVGV-UHFFFAOYSA-M |
| Canonical SMILES | CCCCCCCCOP(=O)(O)[O-].[K+] |
Introduction
Chemical Identity and Structural Features
Potassium octyl hydrogen phosphate belongs to the class of alkyl phosphate salts, distinguished by its potassium counterion and an eight-carbon alkyl chain. The molecular structure consists of a phosphate group (PO₄³⁻) bonded to an octyl hydrocarbon chain (C₈H₁₇), with one hydrogen atom retained on the phosphate moiety. This configuration imparts amphiphilic properties, enabling the compound to reduce surface tension at oil-water interfaces.
Molecular and Physical Properties
Key physical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₈KO₄P |
| Molecular Weight | 248.298 g/mol |
| Boiling Point | 328.4°C |
| Flash Point | 152.4°C |
| Solubility | Miscible in polar solvents (e.g., water, ethanol) |
The compound’s solubility profile is critical for its function as a surfactant, allowing it to stabilize emulsions in formulations ranging from detergents to pharmaceutical carriers.
Synthesis and Industrial Production
The synthesis of potassium octyl hydrogen phosphate involves a two-step process: phosphorylation of octyl alcohol followed by neutralization with potassium hydroxide.
Phosphorylation of Octyl Alcohol
Octyl alcohol (C₈H₁₇OH) reacts with phosphorus oxychloride (POCl₃) under anhydrous conditions, typically in the presence of a base such as pyridine to neutralize hydrochloric acid byproducts:
This step requires rigorous temperature control (<90°C) to prevent side reactions .
Neutralization with Potassium Hydroxide
The intermediate product (C₈H₁₇OPOCl₂) is treated with aqueous potassium hydroxide (KOH), yielding the final product:
Industrial-scale production employs continuous stirred-tank reactors (CSTRs) to optimize mixing and reaction efficiency. Post-synthesis purification involves filtration and crystallization to achieve >99% purity .
Physicochemical Behavior and Reactivity
Hydrolysis and Stability
In aqueous environments, potassium octyl hydrogen phosphate undergoes hydrolysis, particularly under acidic or alkaline conditions:
This reaction limits its stability in extreme pH conditions but is advantageous in controlled drug release systems.
Surfactant Properties
The compound’s critical micelle concentration (CMC) is a key parameter in surfactant applications. Its octyl chain facilitates micelle formation, enabling the solubilization of hydrophobic compounds in aqueous media. Comparative studies with shorter-chain phosphates (e.g., potassium dihydrogen phosphate, KH₂PO₄) demonstrate superior emulsification efficiency due to the longer alkyl chain .
Industrial and Biomedical Applications
Detergents and Cleaning Agents
Potassium octyl hydrogen phosphate is widely used in industrial cleaners due to its ability to disrupt grease and oil matrices. Its biodegradability profile offers an advantage over synthetic surfactants like sodium dodecyl sulfate (SDS).
Pharmaceutical Formulations
In drug delivery systems, the compound enhances the solubility of hydrophobic active pharmaceutical ingredients (APIs). For example, it improves the bioavailability of antifungal agents like ketoconazole by forming stable micellar solutions.
Agricultural Adjuvants
The compound is incorporated into pesticide formulations to enhance droplet spread on plant surfaces. Field trials show a 15–20% increase in herbicide efficacy when combined with potassium octyl hydrogen phosphate.
Comparative Analysis with Related Compounds
Potassium Dihydrogen Phosphate (KH₂PO₄)
Unlike potassium octyl hydrogen phosphate, KH₂PO₄ lacks surfactant properties due to its short phosphate chain. It is primarily used in fertilizers and buffer solutions, with limited industrial versatility .
Sodium Octyl Sulfate
While structurally similar, sodium octyl sulfate exhibits higher aquatic toxicity, making potassium octyl hydrogen phosphate a preferred choice in eco-friendly formulations.
Future Directions and Research Gaps
Green Synthesis Methods
Current research explores enzyme-catalyzed phosphorylation to reduce reliance on hazardous reagents like POCl₃. Pilot studies using lipases show promising yields under mild conditions.
Targeted Drug Delivery
Ongoing trials investigate the compound’s potential in nanoparticle-based delivery systems for anticancer drugs. Preliminary data indicate enhanced tumor penetration and reduced systemic toxicity.
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